N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide
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Overview
Description
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Similar compounds have shown potent antiproliferative activity against various cancer cell lines .
Mode of Action
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide interacts with its targets, leading to changes in cell morphology and cell cycle arrest . Specifically, it has been observed to induce apoptosis and cause G1-phase arrest in the cell division cycle .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggest that it may interfere with pathways related to cell growth and division .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, as evidenced by its antiproliferative activity against cancer cell lines . This is achieved through the induction of apoptosis and cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide typically involves the reaction of 5-benzyl-4-methylthiazole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamides: Known for their neuraminidase inhibitory activity.
N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives: Studied for their multi-target-directed ligand properties.
Uniqueness
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide stands out due to its specific structural features and its potential applications in both medicinal chemistry and industrial processes. Its unique combination of a benzyl group and an isobutyramide moiety contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTAKKBKDNJEIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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